molecular formula C13H12N4O2 B11671245 N'-[(E)-(3-methoxyphenyl)methylidene]-2-pyrazinecarbohydrazide

N'-[(E)-(3-methoxyphenyl)methylidene]-2-pyrazinecarbohydrazide

Katalognummer: B11671245
Molekulargewicht: 256.26 g/mol
InChI-Schlüssel: WJLCDTYVDBIMIN-LZYBPNLTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(E)-(3-methoxyphenyl)methylidene]-2-pyrazinecarbohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-methoxyphenyl)methylidene]-2-pyrazinecarbohydrazide typically involves the condensation reaction between 3-methoxybenzaldehyde and 2-pyrazinecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(3-methoxyphenyl)methylidene]-2-pyrazinecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(E)-(3-methoxyphenyl)methylidene]-2-pyrazinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.

    Substitution: The methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines and aldehydes.

Wissenschaftliche Forschungsanwendungen

N’-[(E)-(3-methoxyphenyl)methylidene]-2-pyrazinecarbohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.

    Industry: It may be used in the development of new materials with specific properties, such as catalysts or sensors.

Wirkmechanismus

The mechanism of action of N’-[(E)-(3-methoxyphenyl)methylidene]-2-pyrazinecarbohydrazide involves its interaction with specific molecular targets. The Schiff base can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can disrupt normal cellular processes, leading to antimicrobial or antifungal effects. The exact molecular pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-(3-methoxyphenyl)methylidene]-2-pyrazinecarbohydrazide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The pyrazinecarbohydrazide moiety also contributes to its distinct properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C13H12N4O2

Molekulargewicht

256.26 g/mol

IUPAC-Name

N-[(E)-(3-methoxyphenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C13H12N4O2/c1-19-11-4-2-3-10(7-11)8-16-17-13(18)12-9-14-5-6-15-12/h2-9H,1H3,(H,17,18)/b16-8+

InChI-Schlüssel

WJLCDTYVDBIMIN-LZYBPNLTSA-N

Isomerische SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)C2=NC=CN=C2

Kanonische SMILES

COC1=CC=CC(=C1)C=NNC(=O)C2=NC=CN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.